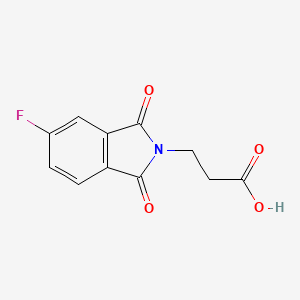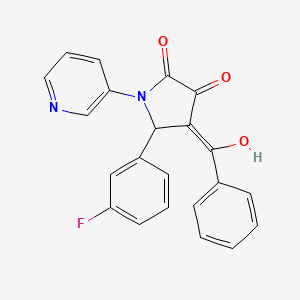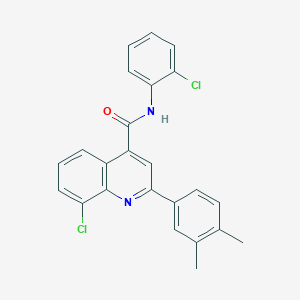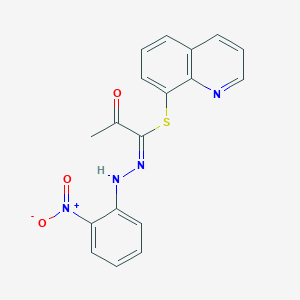![molecular formula C31H20N8O4 B11515501 2,2'-[6-(Diphenylamino)-1,3,5-triazine-2,4-diyl]di(2,3-dihydrophthalazine-1,4-dione)](/img/structure/B11515501.png)
2,2'-[6-(Diphenylamino)-1,3,5-triazine-2,4-diyl]di(2,3-dihydrophthalazine-1,4-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is a complex organic compound that features a unique combination of phthalazine and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine with a triazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[4-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Shares the phthalazine moiety but lacks the triazine component.
6-(Diphenylamino)-1,3,5-triazine: Contains the triazine moiety but lacks the phthalazine component.
Uniqueness
2-[4-(1,4-DIOXO-1,2,3,4-TETRAHYDROPHTHALAZIN-2-YL)-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is unique due to its combination of both phthalazine and triazine moieties, which imparts distinct chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C31H20N8O4 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
3-[4-(1,4-dioxo-3H-phthalazin-2-yl)-6-(N-phenylanilino)-1,3,5-triazin-2-yl]-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C31H20N8O4/c40-25-21-15-7-9-17-23(21)27(42)38(35-25)30-32-29(37(19-11-3-1-4-12-19)20-13-5-2-6-14-20)33-31(34-30)39-28(43)24-18-10-8-16-22(24)26(41)36-39/h1-18H,(H,35,40)(H,36,41) |
InChI Key |
AYQDCXBLNXRQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N4C(=O)C5=CC=CC=C5C(=O)N4)N6C(=O)C7=CC=CC=C7C(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B11515422.png)
![6'-amino-3'-(4-nitrophenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11515427.png)
![2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11515433.png)



![N-(4-Methoxyphenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11515450.png)

![2-chloro-4,6-dimethyl-5-nitro-N-{[3-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide](/img/structure/B11515473.png)
![N'-[(2Z)-5-(bromomethyl)-1,3-thiazolidin-2-ylidene]-3-methoxybenzohydrazide](/img/structure/B11515476.png)
![Ethyl 6-oxo-6-[2-oxo-5-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-1,3-dihydroimidazol-4-yl]hexanoate](/img/structure/B11515478.png)
![3-{4-[(4-Chlorophenyl)methyl]piperazin-1-YL}-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11515482.png)

![4-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11515494.png)
